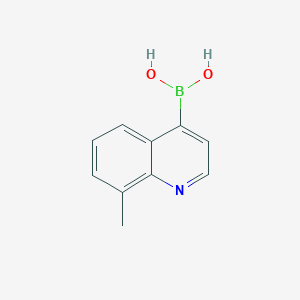

(8-Methylquinolin-4-yl)boronic acid

Description

(8-Methylquinolin-4-yl)boronic acid (CAS: N/A; molecular formula: C₁₀H₁₀BNO₂; molecular weight: 187.00) is a heterocyclic boronic acid derivative featuring a quinoline scaffold substituted with a methyl group at the 8-position and a boronic acid moiety at the 4-position . Quinoline derivatives are known for their aromatic heterocyclic structure, which imparts unique electronic properties and biological activity. The boronic acid group enables reversible covalent interactions with diols, amines, and other nucleophiles, making it valuable in medicinal chemistry, materials science, and sensor development .

Properties

IUPAC Name |

(8-methylquinolin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGYGHYOJCQWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC2=C(C=CC=C12)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

1. Building Block in Organic Synthesis

(8-Methylquinolin-4-yl)boronic acid is widely used as a building block in the synthesis of complex organic molecules. It participates in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry. This reaction is pivotal for producing biaryl compounds that are valuable intermediates in pharmaceuticals and agrochemicals .

2. Synthesis Methodologies

The synthesis of this compound typically involves the following steps:

- Borylation Reaction : The compound can be synthesized through palladium-catalyzed borylation methods, where quinoline derivatives are reacted with bis(pinacolato)diboron under optimized conditions to yield borylated products .

- Functionalization : The borylated quinolines can be further converted into oxaborole and trifluoroborate salts, enhancing their utility in various chemical transformations .

Biological Applications

1. Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development. For instance, it has been explored as a precursor for synthesizing inhibitors targeting homeodomain interacting protein kinase 2 (HIPK2), which is linked to kidney fibrosis treatment .

2. Enzyme Inhibition Studies

Due to its boronic acid functionality, this compound can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition studies. This property allows researchers to study enzyme activity and develop inhibitors for various biological pathways .

Material Science

1. Development of Advanced Materials

In material science, this compound is utilized in the development of new materials such as polymers and coatings. Its chemical stability and reactivity enable the creation of materials with desired properties for industrial applications .

Case Studies

Comparison with Similar Compounds

Quinoline-Based Boronic Acids

Quinoline boronic acids vary by substituent position and type, influencing their reactivity and applications. Key analogs include:

Key Observations :

- Electron-Withdrawing vs.

- pKa Modulation: Quinoline’s electron-deficient ring lowers the boronic acid’s pKa (~8–9) compared to phenylboronic acids (pKa ~9–10), enhancing diol-binding efficiency at physiological pH .

Aromatic Boronic Acids with Anticancer Activity

Aromatic boronic acids exhibit diverse anticancer mechanisms. Notable examples:

Comparison with this compound:

- Unlike planar aromatic systems (e.g., phenanthrene), the quinoline scaffold may offer improved selectivity due to its heterocyclic nitrogen, enabling hydrogen bonding with biological targets .

Peptide Boronic Acids

Peptide boronic acids (e.g., bortezomib) are clinically validated proteasome inhibitors but face challenges in stability and pharmacokinetics:

Key Differences :

- Stability: The quinoline derivative lacks peptide bonds, avoiding enzymatic degradation issues common in peptide boronic acids .

- Synthetic Accessibility: Quinoline boronic acids are simpler to synthesize than peptide analogs, enabling scalable production .

Physicochemical and Application-Based Comparisons

Pharmacokinetic Properties

| Parameter | This compound | Bortezomib | Phenanthren-9-yl Boronic Acid |

|---|---|---|---|

| LogP (est.) | ~2.5 | ~1.8 | ~3.0 |

| Plasma Stability | High (non-peptidic) | Low | Moderate |

| Toxicity | Low (predicted) | High (clinical) | Not reported |

- Advantages: The quinoline derivative’s non-peptidic structure and moderate lipophilicity balance solubility and bioavailability .

Q & A

Q. What are the primary synthetic routes for (8-Methylquinolin-4-yl)boronic acid, and how is its purity validated?

Methodological Answer: The synthesis of quinoline-based boronic acids typically involves halogenated intermediates followed by Miyaura borylation. For example, in analogous compounds like (8-Bromo-quinolin-2-ylmethyl)-methylamine, halogen exchange or direct borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis is employed . Key steps include:

- Purification : Column chromatography (e.g., MeOH:DCM 1:99) for isolating intermediates.

- Characterization :

- ¹H NMR to confirm substituent positions (e.g., δ 8.09 ppm for aromatic protons).

- Mass spectrometry (FABMS or ESI-MS) for molecular ion verification.

- Elemental analysis to validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Table 1 : Representative Synthesis Parameters

| Step | Reagent/Conditions | Yield | Key Characterization |

|---|---|---|---|

| Bromination | HBr/AcOH, 80°C | 85% | ¹H NMR, FABMS |

| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | 70–90% | ¹¹B NMR, LC-MS |

Q. How is this compound utilized in carbohydrate sensing?

Methodological Answer: Boronic acids bind reversibly with 1,2- or 1,3-diols, enabling applications in glucose detection and glycoprotein analysis. For example:

- Sensor Design : Immobilization on polymers (e.g., poly(3-acrylamidophenylboronic acid)) creates glucose-responsive materials .

- Binding Optimization : Adjust pH (physiological range) to enhance diol affinity, as boronic acid exists in trigonal (neutral) or tetrahedral (anionic) forms, with the latter favoring stronger binding .

- Validation : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., kon values for D-fructose > D-glucose) .

Key Consideration : Non-specific interactions (e.g., hydrophobic effects) may reduce selectivity; mitigate via buffer optimization (e.g., high-ionic-strength PBS) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in boronic acid-diol binding kinetics vs. thermodynamics?

Methodological Answer: Discrepancies between kinetic (kon/koff) and thermodynamic (Kd) data arise due to steric effects, pH, or competing equilibria. To address:

- Stopped-Flow Kinetics : Measures rapid kon values (e.g., D-fructose binding completes in seconds) .

- Isothermal Titration Calorimetry (ITC) : Directly quantifies ΔH and Kd, distinguishing enthalpic vs. entropic contributions.

- Competition Assays : Use excess diol (e.g., sorbitol) to displace bound analytes, confirming reversibility .

Table 2 : Binding Parameters for Model Boronic Acids

| Sugar | kon (M⁻¹s⁻¹) | Kd (μM) | pH |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 120 | 7.4 |

| D-Glucose | 4.5 × 10² | 450 | 7.4 |

Contradiction Analysis : Photoswitchable azobenzene-boronic acids show 20-fold enhanced binding upon isomerization (Z-form), highlighting kinetic traps in traditional assays .

Q. How can advanced mass spectrometry techniques overcome challenges in characterizing boronic acid derivatives?

Methodological Answer: Boronic acids form dehydrative trimerization products (boroxines), complicating MS analysis. Solutions include:

- Derivatization : Convert to pinacol esters pre-MS to suppress trimerization .

- MALDI-MS with DHB Matrix : In situ esterification with 2,5-dihydroxybenzoic acid (DHB) enhances ionization and simplifies spectra for peptides with ≤5 boronic acid groups .

- LC-MS/MS in MRM Mode : Detects underivatized boronic acids at sub-ppm levels (e.g., quantification in drug impurities) .

Table 3 : Analytical Methods Comparison

| Technique | LOD (ppm) | Throughput | Key Application |

|---|---|---|---|

| LC-MS/MS | 0.1 | High | Drug impurity profiling |

| MALDI-MS | 1.0 | Moderate | Peptide sequencing |

| ¹¹B NMR | 100 | Low | Structural confirmation |

Q. What design principles guide the incorporation of this compound into covalent drugs?

Methodological Answer: Boronic acids enhance drug-target residence time via reversible covalent binding. Case studies include:

- Proteasome Inhibitors : Bortezomib’s boronic acid moiety binds Thr1Oγ in the 20S proteasome, validated by X-ray crystallography .

- Tubulin Inhibitors : Boronic acid-substituted combretastatin analogs (IC50 = 21 μM) show apoptotic activity via FACScan analysis .

- Rational Design : Computational docking (e.g., AutoDock) optimizes boronic acid positioning for hydrogen bonding with catalytic residues .

Challenges : Balance between covalent binding and off-target reactivity; mitigate via prodrug strategies (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.